

An In-depth Technical Guide to Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

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Compound of Interest

Compound Name:	Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Cat. No.:	B581924

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Disclaimer: **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** is a specialized chemical compound for which direct, comprehensive experimental data is not widely available in public literature. This guide provides a detailed overview based on the chemical properties of its structural analogues and established chemical principles. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate protecting group on the ring nitrogen, and geminal amino and cyano groups at the 4-position. This unique substitution pattern suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the presence of amino and cyano functionalities offers multiple points for further chemical modification. 4-aminopiperidine derivatives, for instance, are recognized as a class of potent cognition-enhancing drugs[1].

Predicted Chemical Properties

The chemical properties of **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** can be inferred from its constituent parts and closely related analogues.

Property	Predicted Value	Rationale
Molecular Formula	$C_{14}H_{17}N_3O_2$	Based on structural assembly.
Molecular Weight	259.31 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Typical for similar organic compounds.
Melting Point	Likely >100 °C	The presence of polar amino and cyano groups, along with the rigid piperidine ring, would likely result in a higher melting point compared to less substituted analogues.
Solubility	Soluble in organic solvents like DCM, Ethyl Acetate, and Methanol. Sparingly soluble in water.	The benzyl carbamate group imparts lipophilicity, while the amino and cyano groups add polarity.
Stability	Stable under standard conditions. Sensitive to strong acids and bases. The benzyl carbamate group can be cleaved by catalytic hydrogenation.[2]	The benzyl carbamate (Cbz) group is a common protecting group known for its stability under a range of conditions but is susceptible to specific deprotection methods.[2][3]

Comparative Analysis with Analogues

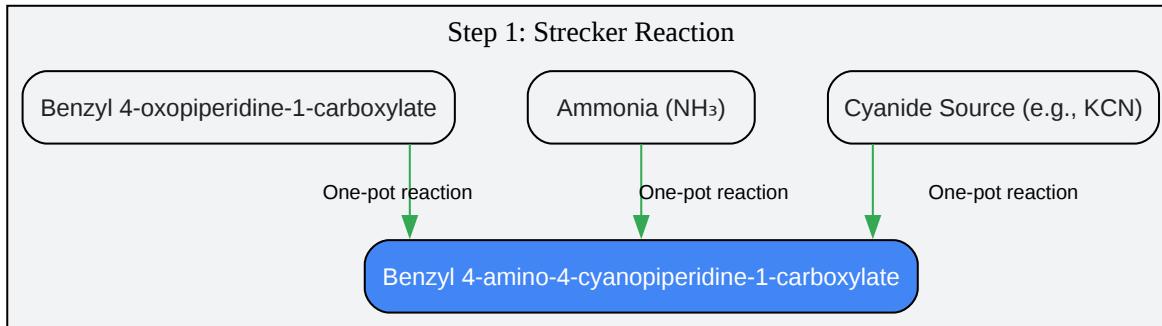
To provide a more concrete foundation for the predicted properties, the following table summarizes the known properties of structurally related compounds.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Known Properties
Benzyl 4-oxopiperidine-1-carboxylate	19099-93-5	C ₁₃ H ₁₅ NO ₃	233.26	Melting Point: 38-41 °C; Boiling Point: 114-140 °C/0.25 mmHg; Density: 1.172 g/mL.[4]
Benzyl 4-aminopiperidine-1-carboxylate	120278-07-1	C ₁₃ H ₁₈ N ₂ O ₂	234.30	Purity: ≥97%. [4]
4-Aminopiperidine	13035-19-3	C ₅ H ₁₂ N ₂	100.16	Density: 0.945 g/mL; Refractive Index: n _{20/D} 1.4910.
4-Cyanopiperidine	4395-98-6	C ₆ H ₁₀ N ₂	110.16	Boiling Point: 226.4°C at 760 mmHg. [5]

Proposed Synthetic Pathway and Experimental Protocol

The most plausible method for synthesizing **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** is via a Strecker synthesis, a well-established method for producing α -amino nitriles from aldehydes or ketones.[6][7][8][9][10] The starting material for this synthesis would be Benzyl 4-oxopiperidine-1-carboxylate.

Proposed Synthesis Workflow



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Caption: Proposed one-pot Strecker synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** from Benzyl 4-oxopiperidine-1-carboxylate.

Materials:

- Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent)
- Ammonium chloride (NH_4Cl , 1.5 equivalents)
- Potassium cyanide (KCN, 1.2 equivalents)
- Ammonia solution (e.g., 28% in water)
- Methanol or Ethanol
- Water
- Dichloromethane (DCM) or Ethyl Acetate for extraction
- Anhydrous sodium sulfate or magnesium sulfate for drying

- Saturated sodium bicarbonate solution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl 4-oxopiperidine-1-carboxylate in methanol.
- Addition of Reagents: To the stirred solution, add ammonium chloride followed by an aqueous solution of potassium cyanide. Then, add ammonia solution to the mixture. The reaction is typically stirred at room temperature.
- Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.
 - Add water to the residue and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
 - Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **Benzyl 4-amino-4-cyanopiperidine-1-carboxylate** can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

The Benzyl Carbamate (Cbz) Protecting Group

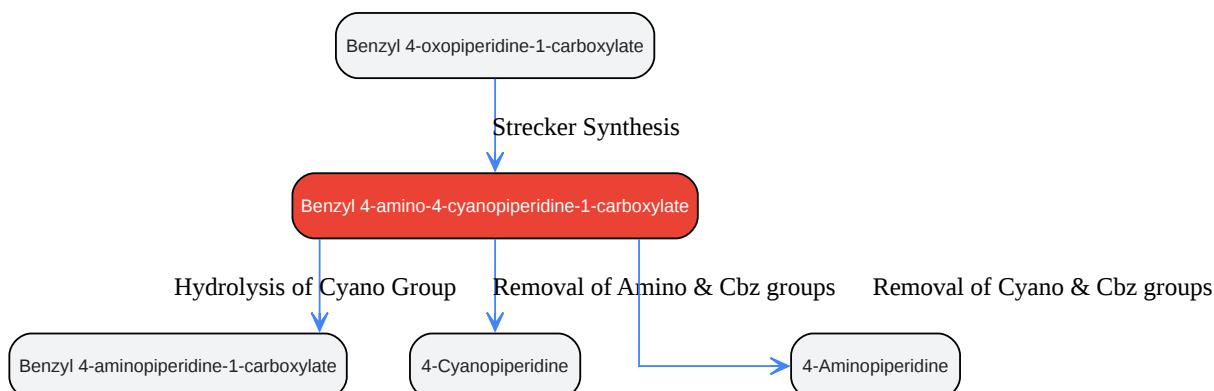
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[2][3]

- Stability: It is stable to a variety of reaction conditions, including mildly acidic and basic environments.
- Cleavage: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). This deprotection is typically clean and proceeds under neutral pH.[2] It can also be removed by strong Lewis acids.[11]

The presence of the Cbz group on the piperidine nitrogen makes it less nucleophilic, allowing for selective reactions at other sites of the molecule.[3]

Structural Relationships

The following diagram illustrates the structural relationship between the target compound and its key precursor and analogues.



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Caption: Structural relationships of the target compound.

Safety and Handling

Given the absence of a specific safety data sheet for the target compound, precautions should be based on compounds with similar functionalities.

- **Toxicity:** The presence of a cyano group suggests that the compound should be handled with care, as it may be toxic if ingested, inhaled, or absorbed through the skin.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids, and strong bases.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

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